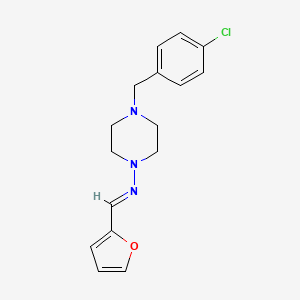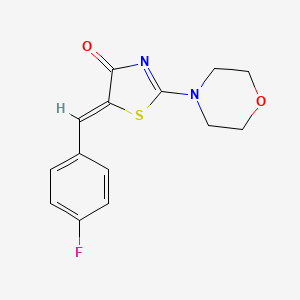![molecular formula C22H21N7O2 B5518524 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)
N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.17567294 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Agents Targeting P53 in Cancer Cell Lines
A series of urea derivatives, including the compound , have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. One study focused on non-small cell lung cancer (NSCLC), where derivatives demonstrated cytostatic activity, specifically targeting mutant P53 in NSCLC cell lines. These findings suggest potential applications in cancer therapy, especially for reactivating mutant P53, a common feature in many cancers (Bazin et al., 2016).
Enzyme Inhibition and Anticancer Activity
Another research avenue explores the synthesis of unsymmetrical 1,3-disubstituted ureas and their biological activities. Seventeen urea derivatives were evaluated for their inhibition of various enzymes and their effects on a prostate cancer cell line. This study highlights the compound's potential in enzyme inhibition and anticancer activity, opening doors for therapeutic applications (Mustafa et al., 2014).
Synthetic Cytokinins and Plant Growth Regulation
In agriculture, urea derivatives exhibit cytokinin-like activities, influencing cell division and differentiation in plants. Specific derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are used extensively in in vitro plant morphogenesis studies. These synthetic cytokinins outperform natural adenine compounds in some cases, providing a valuable tool for agricultural biotechnology and plant tissue culture (Ricci & Bertoletti, 2009).
Soil and Environmental Biodegradation
The environmental fate and degradation pathways of related urea compounds in soil highlight the biodegradation potential of certain fungi, such as Aspergillus niger. These studies provide insights into the environmental impact of urea-based herbicides and their microbial degradation, which is crucial for understanding their persistence and mobility in the environment (Sharma et al., 2012).
Molecular Docking and Computational Studies
Computational studies on imidazole derivatives offer insights into their reactivity and interaction with biological targets. For example, molecular docking approaches have been used to predict the inhibitory activity of synthesized compounds against specific proteins, providing a theoretical foundation for developing new therapeutic agents (Hossain et al., 2018).
作用機序
The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-15-24-20(13-21(25-15)29-12-11-23-14-29)26-16-3-5-17(6-4-16)27-22(30)28-18-7-9-19(31-2)10-8-18/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKEXAYULOMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)


![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)
![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)
